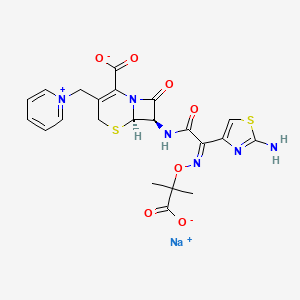
3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-4-thiazolidinone is a dimethoxybenzene.
Applications De Recherche Scientifique
Antidiabetic and Antioxidant Activity
Rajalakshmi, Santhi, and Elakkiya (2020) synthesized 4-thiazolidinone derivatives, which were evaluated for antidiabetic and antioxidant activities. The derivatives showed potential in α-amylase and α-glucosidase inhibitory potential, as well as antioxidant activity using DPPH and NO scavenging methods. Molecular docking studies were also conducted to understand the binding affinity of these compounds with target proteins (Rajalakshmi, Santhi, & Elakkiya, 2020).
Antimicrobial Activity
Chawla, Singh, and Saraf (2012) reported on the synthesis of 4-thiazolidinone derivatives with antimicrobial activity. Their study focused on evaluating these derivatives against various bacterial strains, revealing promising antibacterial activity, particularly with the presence of chloro and fluoro groups (Chawla, Singh, & Saraf, 2012).
Antifungal Activity
Al-Ebaisat et al. (2016) synthesized a series of 4-thiazolidinone derivatives and tested them for antifungal activity against commercially known fungicides. One of their compounds showed comparable activity to existing fungicides (Al-Ebaisat, Ababne, Al Shboul, & Jazzazi, 2016).
Anticancer Activity
Chandrappa et al. (2009) explored the anticancer effects of thiazolidinone compounds. They synthesized various derivatives and evaluated their antiproliferative activity in human leukemia cell lines. The study concluded that certain electron-donating groups on the thiazolidinone moiety significantly contribute to anticancer properties (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009).
Antiviral Activity
Güzeldemirci, Pehlivan, and Naesens (2018) synthesized new 4-thiazolidinone derivatives and tested them against various DNA and RNA viruses. Some compounds displayed moderate antiviral activity, particularly against influenza A virus and vesicular stomatitis virus (Güzeldemirci, Pehlivan, & Naesens, 2018).
Antitubercular and Antibacterial Evaluation
Pathak, Chovatia, and Parekh (2012) researched 4-thiazolidinone derivatives for their antitubercular and antimicrobial properties. Their findings suggested that hydrazones, 2-azetidinones, and 4-thiazolidinones with a pyrazole scaffold could be effective antimicrobial and antitubercular agents (Pathak, Chovatia, & Parekh, 2012).
Propriétés
Nom du produit |
3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-4-thiazolidinone |
|---|---|
Formule moléculaire |
C17H16ClNO3S |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16ClNO3S/c1-21-14-5-3-4-13(16(14)22-2)17-19(15(20)10-23-17)12-8-6-11(18)7-9-12/h3-9,17H,10H2,1-2H3 |
Clé InChI |
USKBADUQYSXSCK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



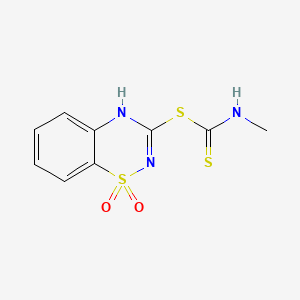

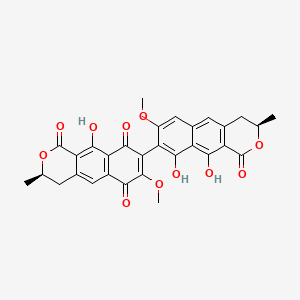

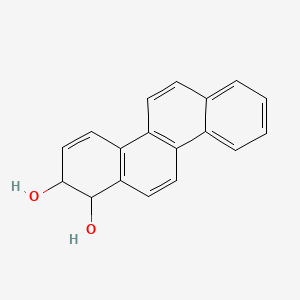

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide](/img/structure/B1231371.png)

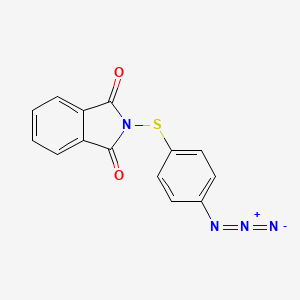
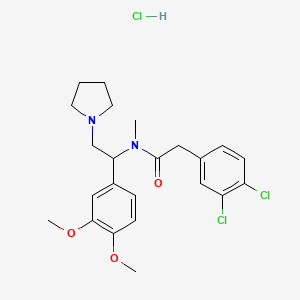
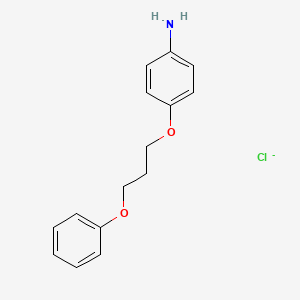
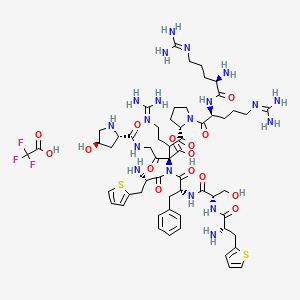
![2-[(5S,6R,7R,9R,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1231383.png)
